molecular formula C14H8F2O4 B6406129 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid CAS No. 1261906-18-6

4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B6406129
CAS No.: 1261906-18-6
M. Wt: 278.21 g/mol
InChI Key: XPJWWHOVVGEQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid is an organic compound that features two fluorine atoms and two carboxylic acid groups attached to a benzene ring

Preparation Methods

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable benzene derivative, followed by carboxylation reactions to introduce the carboxylic acid groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective introduction of fluorine atoms and carboxyl groups.

. This method is advantageous due to its efficiency and the ability to produce the compound on a larger scale.

Chemical Reactions Analysis

4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid involves its interaction with molecular targets through its carboxylic acid and fluorine groups. These functional groups can form hydrogen bonds, ionic interactions, and van der Waals forces with target molecules, influencing their activity and stability. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(4-Carboxy-3-fluorophenyl)-3-fluorobenzoic acid include other fluorinated benzoic acids and carboxylic acid derivatives. For example:

The uniqueness of this compound lies in its dual fluorine and carboxylic acid groups, which provide distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-(4-carboxy-2-fluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-6-8(13(17)18)2-3-9(11)7-1-4-10(14(19)20)12(16)5-7/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWWHOVVGEQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690929
Record name 2,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-18-6
Record name 2,3'-Difluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.